molecular formula C12H14N2O4 B190221 2-Nitro-5-(piperidin-1-yl)benzoic acid CAS No. 118159-39-0

2-Nitro-5-(piperidin-1-yl)benzoic acid

Cat. No. B190221
M. Wt: 250.25 g/mol
InChI Key: RPNHCXPJSUGRAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Nitro-5-(piperidin-1-yl)benzoic acid” is a chemical compound that contains a total of 33 bonds, including 19 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 tertiary amine (aromatic), 1 nitro group (aromatic), and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of “2-Nitro-5-(piperidin-1-yl)benzoic acid” includes a six-membered piperidine ring and a six-membered aromatic ring with a nitro group and a carboxylic acid group . The InChI code for this compound is 1S/C12H14N2O4/c15-12(16)10-8-9(14(17)18)4-5-11(10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,15,16) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Nitro-5-(piperidin-1-yl)benzoic acid” include a molecular weight of 250.25 g/mol . The compound is likely to be a powder at room temperature .

Scientific Research Applications

Hydrogen Bonding and Crystal Structures

2-Nitro-5-(piperidin-1-yl)benzoic acid's application in scientific research is primarily observed in studies involving crystal structures and hydrogen bonding. The research by Smith and Wermuth (2010) delves into the hydrogen bonding in proton-transfer compounds of isonipecotamide with nitro-substituted benzoic acids, including 2-nitrobenzoate. This study highlights the compound's role in forming hydrogen-bonded structures with variations in dimensions, contributing significantly to understanding molecular assembly and hydrogen bonding motifs in crystallography (Smith & Wermuth, 2010).

Structural Characterization in Synthesis

The compound also plays a role in the structural characterization of side products in synthesis, as seen in the work of Eckhardt et al. (2020). Their study involves the structural characterization of 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, a side product in benzothiazinone synthesis, which is related to anti-tuberculosis drug candidates. This signifies the compound's importance in understanding and improving synthetic pathways for pharmaceuticals (Eckhardt et al., 2020).

Role in Photophysical Behavior and Fluorophores

Another aspect of its application is in understanding the photophysical behavior of fluorophores. Saha (2002) investigated the crystal structures of 4-amino derivatives of 7-nitro-2,1,3-benzoxadiazole, which are closely related to the compound . This research contributes to the understanding of electron delocalization in fluorophores and their photophysical properties (Saha, 2002).

Catalysis in Aromatic Nucleophilic Substitution

The compound is also involved in studies focusing on catalysis in aromatic nucleophilic substitution. Research by Consiglio et al. (1984) looks into the kinetics of reactions of nitrothiophenes with piperidine, where similar compounds play a crucial role in understanding the mechanism of base catalysis in aromatic substitution reactions (Consiglio et al., 1984).

Cytotoxic Properties in Molecular Chemistry

In the field of molecular chemistry, Wang (2013) explores the cytotoxic properties of bis(5-Chloro-2-nitrobenzoato)bis(2-piperidin-1-ylethylamine)disilver(I), which is relevant to the structural and functional properties of 2-Nitro-5-(piperidin-1-yl)benzoic acid-related compounds. This study contributes to the understanding of the interaction of these compounds with biological systems (Wang, 2013).

Safety And Hazards

While specific safety and hazard information for “2-Nitro-5-(piperidin-1-yl)benzoic acid” is not available, similar compounds are advised to be handled with care to avoid contact with skin and eyes, formation of dust and aerosols, and exposure without special instructions .

Future Directions

Piperidine derivatives, including “2-Nitro-5-(piperidin-1-yl)benzoic acid”, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-nitro-5-piperidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-12(16)10-8-9(4-5-11(10)14(17)18)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNHCXPJSUGRAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00560598
Record name 2-Nitro-5-(piperidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-5-(piperidin-1-yl)benzoic acid

CAS RN

118159-39-0
Record name 2-Nitro-5-(piperidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-chloro-2-nitrobenzoic acid (13.7 g), piperidine (27 ml) and DMA (100 ml) was stirred and heated to 120° C. for 18 hours. The mixture was evaporated. The residue was dissolved in water and the solution was basified to pH10 by the addition of 2N aqueous sodium hydroxide solution. The solution was extracted with ethyl acetate. The aqueous layer was acidified to pH2 by the addition of concentrated hydrochloric acid and extracted with ethyl acetate. The organic layer was dried (MgSO4) and evaporated to give 2-nitro-5-piperidinobenzoic acid (16.25 g), m.p.130°-140° C.
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Jiang, L Yang, WT Wu, QL Guo, QD You - Bioorganic & medicinal …, 2011 - Elsevier
Kinesin spindle protein (KSP) inhibitors are a promising class of anticancer agents that cause mitotic arrest in cells from a failure to form functional bipolar mitotic spindles. Here, we …
Number of citations: 46 www.sciencedirect.com
MF Mayther - 2021 - search.proquest.com
Electrostatics, a result of one of the fundamental forces of nature, govern and underlie fundamental processes of chemistry, biology and modern technologies. Peptides and other …
Number of citations: 3 search.proquest.com
JM Clinton - 2016 - search.proquest.com
Photon conversion efficiency is primarily impaired by interfacial charge recombination. Natural light harvesting systems address this challenge by incorporating molecular electrets. …
Number of citations: 3 search.proquest.com

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